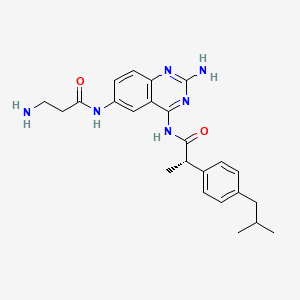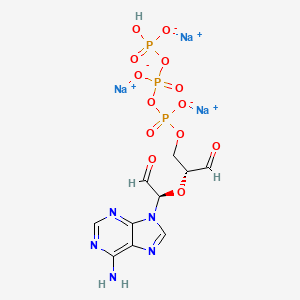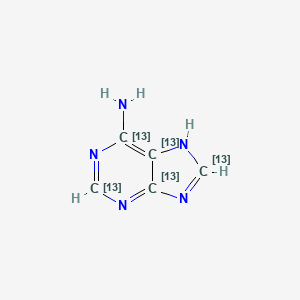
Adenine-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenine-13C5, also known as 6-Aminopurine-13C5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acid of DNA and RNA. It plays a crucial role in cellular respiration, forming both adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The 13C5 label indicates that five carbon atoms in the adenine molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Adenine-13C5 can be synthesized through various methods, one of which involves the incorporation of carbon-13 labeled precursors during the synthesis of adenine. A common method is the synthesis of purines under possible primitive earth conditions, where adenine is formed from hydrogen cyanide . This method can be adapted to include carbon-13 labeled cyanide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in a controlled environment to ensure the incorporation of the carbon-13 isotope. The process requires specialized equipment and conditions to maintain the purity and stability of the labeled compound. The production scale can vary depending on the demand for research and development purposes .
化学反応の分析
Types of Reactions
Adenine-13C5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: 8-oxoadenine.
Reduction: Reduced adenine derivatives.
Substitution: Substituted adenine compounds with different functional groups.
科学的研究の応用
Adenine-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding DNA and RNA synthesis, repair, and replication processes.
Medicine: Used in metabolic studies to trace the pathways of adenine and its derivatives.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
作用機序
Adenine-13C5 exerts its effects by participating in various biochemical processes. It acts as a component of DNA and RNA, playing a crucial role in genetic information storage and transfer. In cellular respiration, adenine is part of ATP, NAD, and FAD, which are essential for energy production and metabolic processes. The carbon-13 label allows researchers to trace the pathways and interactions of adenine in these processes .
類似化合物との比較
Adenine-13C5 can be compared with other isotope-labeled compounds, such as:
Adenine-15N5: Labeled with nitrogen-15 isotope.
Adenine-d3: Labeled with deuterium (hydrogen-2) isotope.
Adenine-13C10: Labeled with ten carbon-13 isotopes.
Uniqueness
This compound is unique due to its specific labeling with five carbon-13 isotopes, making it particularly useful for studying carbon-related biochemical processes. Its applications in tracing and understanding metabolic pathways set it apart from other labeled compounds .
特性
分子式 |
C5H5N5 |
|---|---|
分子量 |
140.09 g/mol |
IUPAC名 |
7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
GFFGJBXGBJISGV-CVMUNTFWSA-N |
異性体SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |
正規SMILES |
C1=NC2=NC=NC(=C2N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


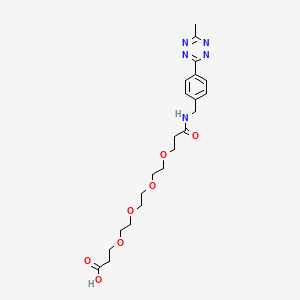


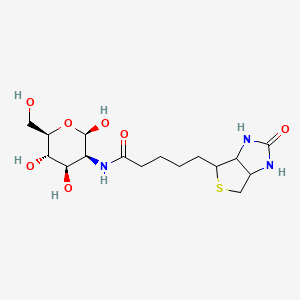
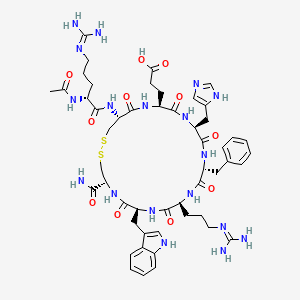
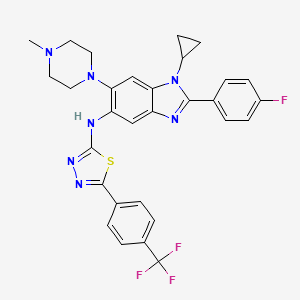
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
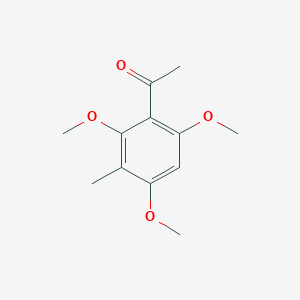
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

